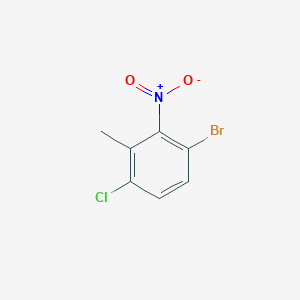

3-Bromo-6-chloro-2-nitrotoluene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloro-2-nitrotoluene is a chemical compound that has been widely used in scientific research. It is a derivative of toluene, which is a common organic solvent. This compound has a unique chemical structure that makes it useful in many different applications, including in the synthesis of new compounds and in the study of biological systems.

Scientific Research Applications

Synthesis and Chemical Reactions

3-Bromo-6-chloro-2-nitrotoluene serves as an intermediate in various chemical synthesis processes. For instance, it's a precursor in the synthesis of 2-Bromo-6-fluorotoluene, an important medical intermediate. This synthesis involves a sequence of reactions including the Gattermann diazonium salt substitution reaction, reduction reaction, and the Schiemann reaction, with a final yield of the target product being 51.8% (Li Jiang-he, 2010). In another instance, 3-bromo-nitrotoluene is formed through the bromination of p-nitrotoluene using Barium Fluorobromate (Ba(BrF4)2), showcasing its role as an intermediate in electrophilic bromination reactions of aromatic compounds with electron-donating and electron-accepting substituents (V. Sobolev et al., 2014).

Vibrational Spectroscopy and Structural Studies

The compound has also been the subject of detailed spectroscopic and theoretical studies. For instance, combined spectroscopic and DFT studies on 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene, which are structurally similar to this compound, have been conducted to analyze their conformational structures, vibrational frequencies, and thermodynamic properties (V. Arjunan et al., 2012). Moreover, vibrational spectra of compounds like 2-bromo 5-nitrotoluene have been studied using quantum chemical calculations and interpreted with the aid of normal coordinate analysis based on density functional theory, further highlighting the interest in the vibrational properties of nitrotoluene derivatives (V. Krishnakumar et al., 2013).

Catalytic Reactions

The compound's derivatives are also used in catalytic reactions. For instance, the kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst was studied without inhibitors, showing high selectivity with less than 1.2% yield of the dehalogenation side product under optimal conditions (F. Wen et al., 2012).

Computational and Theoretical Chemistry

In computational chemistry, molecules similar to this compound are subjects for theoretical studies. For instance, the molecular structure, vibrational spectra, and electronic properties of 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene have been extensively studied using DFT and other computational methods, highlighting the interest in electronic and structural properties of such compounds (V. Krishnakumar et al., 2013).

properties

IUPAC Name |

1-bromo-4-chloro-3-methyl-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBOWXCEEGEMBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methoxyphenyl)diazenyl]isoxazole-3,5-diamine](/img/structure/B2410144.png)

![(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2410151.png)

![N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2410153.png)

![N-(3,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2410155.png)

![4-methyl-N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2410162.png)

![5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2410167.png)